Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate
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Overview
Description
Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate is a chemical compound with the molecular formula C13H26O8. It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous monitoring and adjustment of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol .
Scientific Research Applications
Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ether groups play a crucial role in its reactivity and binding to other molecules. The pathways involved may include enzymatic reactions and interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: Similar in structure but lacks the ester and hydroxyl groups.
17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl laurate: Contains a laurate ester instead of a methyl ester.
Uniqueness
Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate is unique due to its combination of multiple ether linkages, a hydroxyl group, and an ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
methyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O8/c1-16-13(15)12-21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-14/h14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAUJSUOMGYSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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